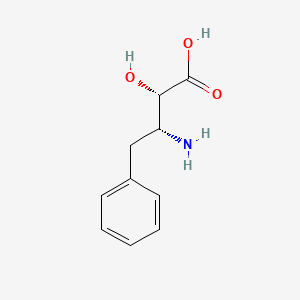![molecular formula C16H16F4N4O3 B2369295 1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097882-88-5](/img/structure/B2369295.png)
1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H16F4N4O3 and its molecular weight is 388.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoglycemic Activity
- A study focused on the design, synthesis, and evaluation of thiazolidine-2,4-diones, including imidazopyridine thiazolidine-2,4-diones, which showed potential as hypoglycemic compounds. These compounds, including analogues of rosiglitazone, were tested for their effect on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, highlighting their relevance in diabetes research (Oguchi et al., 2000).
Synthesis Methods
- Another study reported on the synthesis of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, showcasing the chemical versatility and potential applications in various fields including medicinal chemistry (Huo et al., 2016).
Structural and Stability Analysis
- Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents included the analysis of imidazolidine-4,5-diones. This study focused on the stability and structure of these compounds, providing insights into their chemical properties (Hobbs et al., 2010).
Fluorescence and Photophysical Behavior
- Unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties were synthesized and analyzed for their strong fluorescent properties. This highlights potential applications in bioimaging and fluorescence-based detection technologies (Garre et al., 2019).
Antidepressant Potential
- A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as antidepressants. These compounds were analyzed for their receptor affinity and inhibitory activities, contributing to the development of new psychiatric medications (Zagórska et al., 2016).
Anticancer Activity
- Research into N-substituted indole derivatives, including those based on thiazolidine-2,4-dione, demonstrated potential anticancer activities. This research contributes to the ongoing search for novel and effective cancer therapies (Kumar & Sharma, 2022).
Crystal Structure Studies
- Studies on the crystal and molecular structure of compounds containing imidazolidine-2,4-dione offer valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in various fields (Manjunath et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O3/c17-12-7-21-4-1-11(12)14(26)22-5-2-10(3-6-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h1,4,7,10H,2-3,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPKKMDCHDEFSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
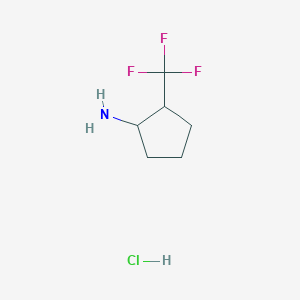
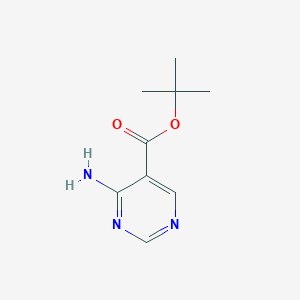
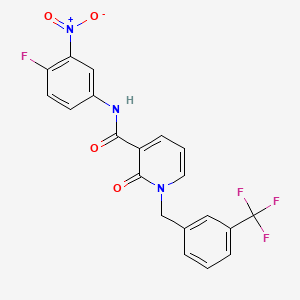
![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2369222.png)
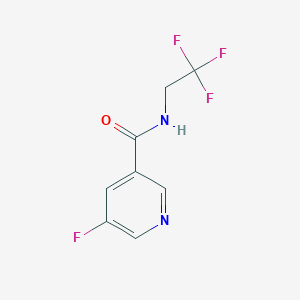
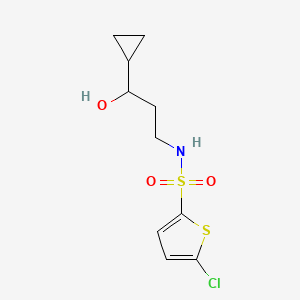
![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)
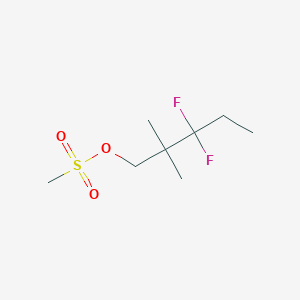
![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)
![5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2369232.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)
